molecular formula C12H15NO4 B2639232 Ethyl [(2-methoxy-5-methylphenyl)amino](oxo)acetate CAS No. 24439-42-7

Ethyl [(2-methoxy-5-methylphenyl)amino](oxo)acetate

Cat. No. B2639232
CAS RN: 24439-42-7
M. Wt: 237.255
InChI Key: WLUCEUFIVXLYOK-UHFFFAOYSA-N
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Description

Ethyl [(2-methoxy-5-methylphenyl)amino](oxo)acetate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that has been used in the treatment of depression and anxiety disorders. This compound has been the subject of extensive scientific research due to its potential therapeutic benefits and unique mechanism of action.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pyrrole Derivatives : Ethyl 2-arylamino-2-oxo-acetates, closely related to Ethyl (2-methoxy-5-methylphenyl)aminoacetate, are used in synthesizing dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1 H -pyrrole-2,3-dicarboxylates. This process, catalyzed by triphenylphosphine, is significant in organic chemistry for producing pyrrole derivatives with potential applications in pharmaceuticals and materials science (Yavari, Aghazadeh, & Tafazzoli, 2002).

  • Production of Triazol Derivatives : Similar ethyl compounds are used to create various triazol derivatives, which are explored for their antimicrobial properties. This illustrates the compound's role in the development of new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

  • Novel Derivative Synthesis : The compound is utilized in the synthesis of novel chemical structures, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These syntheses contribute to the exploration of new chemical entities with potential applications in various scientific fields (Mohamed, 2021).

Chemical Analysis and Drug Development

  • Impurity Profiling in Drug Development : In the context of pharmaceutical development, related ethyl compounds are used in the impurity profiling of certain drugs. This is essential for ensuring the quality and safety of pharmaceutical products (Thomasberger, Engel, & Feige, 1999).

  • Learning and Memory Research : Derivatives of similar ethyl compounds have been synthesized and evaluated for their effects on learning and memory in animal models, highlighting the compound's relevance in neuroscience research (Jiang Jing-ai, 2006).

  • Antimicrobial Activity Evaluation : The synthesis and antimicrobial activity evaluation of compounds derived from similar ethyl chemicals emphasize their potential in developing new antimicrobial agents. This is crucial in addressing the growing issue of antibiotic resistance (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

properties

IUPAC Name

ethyl 2-(2-methoxy-5-methylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-17-12(15)11(14)13-9-7-8(2)5-6-10(9)16-3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUCEUFIVXLYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate

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